molecular formula C16H14O3 B12605708 3,3'-(2-Hydroxyethane-1,1-diyl)dibenzaldehyde CAS No. 878392-89-3

3,3'-(2-Hydroxyethane-1,1-diyl)dibenzaldehyde

Cat. No.: B12605708
CAS No.: 878392-89-3
M. Wt: 254.28 g/mol
InChI Key: HMUVGTQJBSUYHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-(2-Hydroxyethane-1,1-diyl)dibenzaldehyde is an organic compound characterized by the presence of two benzaldehyde groups connected via a hydroxyethane bridge. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(2-Hydroxyethane-1,1-diyl)dibenzaldehyde typically involves the condensation of benzaldehyde derivatives with ethylene glycol under acidic conditions. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the hydroxyethane bridge between the two benzaldehyde moieties .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3,3’-(2-Hydroxyethane-1,1-diyl)dibenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3,3’-(2-Hydroxyethane-1,1-diyl)dibenzoic acid.

    Reduction: 3,3’-(2-Hydroxyethane-1,1-diyl)dibenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3,3’-(2-Hydroxyethane-1,1-diyl)dibenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-(2-Hydroxyethane-1,1-diyl)dibenzaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxyethane bridge provides additional sites for hydrogen bonding and van der Waals interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(2-Hydroxyethane-1,1-diyl)dibenzaldehyde is unique due to its hydroxyethane bridge, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications.

Properties

CAS No.

878392-89-3

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

3-[1-(3-formylphenyl)-2-hydroxyethyl]benzaldehyde

InChI

InChI=1S/C16H14O3/c17-9-12-3-1-5-14(7-12)16(11-19)15-6-2-4-13(8-15)10-18/h1-10,16,19H,11H2

InChI Key

HMUVGTQJBSUYHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(CO)C2=CC=CC(=C2)C=O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.